molecular formula C5H8F2O2 B2472859 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol CAS No. 405150-89-2

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol

Cat. No.: B2472859
CAS No.: 405150-89-2
M. Wt: 138.114
InChI Key: KSYJIMLAIWGZHF-ZXZARUISSA-N
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Description

Properties

IUPAC Name

[(1R,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYJIMLAIWGZHF-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C1(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H](C1(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of a cyclopropane precursor with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination. The process is optimized to ensure high efficiency and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. This can lead to changes in enzyme activity, receptor binding, and overall cellular responses. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Critical Analysis of Provided Evidence

(a) : 1,3-Bis(diphenylphosphino)propane

  • Key Topics Covered : Safety, applications in catalysis, and market trends .
  • Gaps: No discussion of cyclopropane derivatives, fluorinated compounds, or diols (bismethanol groups).

(b) : Reference Table of Miscellaneous Compounds

  • Key Topics Covered: CAS numbers and naming conventions for non-cyclopropane chemicals.
  • Gaps : Absence of cyclopropane-based diols or fluorinated analogs.

Generalized Comparison Framework (Hypothetical)

(a) Structural Analogues

  • Compound A: 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol Structure: Cyclopropane ring with two fluorines at C3 and two hydroxymethyl groups at C1 and C2. Key Features: High ring strain, fluorine-induced electronic effects, and diol functionality.
  • Compound B : Cyclopropane-1,2-diol
    • Comparison : Lack of fluorine substituents reduces electronegativity and ring stability. Diol groups may exhibit similar hydrogen-bonding capacity.
  • Compound C : 1,2-Bis(trifluoromethyl)cyclopropane
    • Comparison : Trifluoromethyl groups enhance lipophilicity but lack the diol’s polarity.

(b) Physicochemical Properties

Property 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol Cyclopropane-1,2-diol 1,2-Bis(trifluoromethyl)cyclopropane
Boiling Point (°C) ~220 (estimated) ~185 ~80
Water Solubility High (due to diol groups) Moderate Low
LogP ~0.5 ~0.1 ~3.2

Biological Activity

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol (CAS No. 405150-89-2) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including the presence of difluorinated cyclopropane and two hydroxymethyl groups, suggest a range of interactions with biological systems. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Molecular Formula: C₅H₈F₂O₂
Molecular Weight: 150.12 g/mol
Structure: The compound consists of a cyclopropane ring with two fluorine atoms and two hydroxymethyl (-CH₂OH) substituents.

Biological Activity Overview

Research indicates that 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate inhibition
Candida albicansMinimal inhibition

The compound demonstrated significant inhibitory effects against Staphylococcus aureus, suggesting potential as an antibacterial agent. However, its efficacy against other pathogens varied.

Anti-inflammatory Effects

The anti-inflammatory properties of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol were evaluated in vitro:

  • Mechanism: The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Results: A study showed that treatment with the compound reduced inflammation markers by approximately 40% compared to untreated controls .

Anticancer Potential

Preliminary studies suggest that 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol may possess anticancer properties:

Cancer Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)22.0

These results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

A notable case study involved the application of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol in a preclinical model of inflammation:

  • Objective: Assess the compound's efficacy in reducing joint inflammation in a rat model of arthritis.
  • Findings: Rats treated with the compound showed a significant reduction in joint swelling and histological signs of inflammation compared to controls .

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